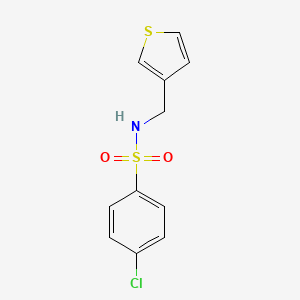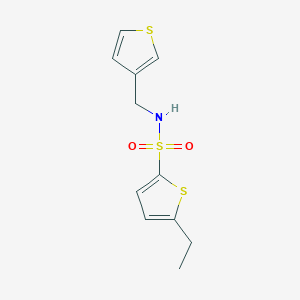![molecular formula C14H17NO3S2 B6540039 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-53-2](/img/structure/B6540039.png)
2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, features a benzene ring substituted with methoxy, methyl groups, and a sulfonamide group, along with a thiophene moiety.
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They interact with a variety of targets, including enzymes, receptors, and transporters, depending on their specific structural features .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, including binding to active sites, modulating receptor activity, or inhibiting enzymatic processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
Thiophene derivatives are known to have a wide range of biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to produce sulfonyl chlorides or sulfonic acids.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromium(VI) oxide are used.
Reduction: : Common reducing agents include iron and hydrogen gas.
Substitution: : Electrophilic substitution often uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong bases.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Amines.
Substitution: : Various substituted benzene derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. In biology, it has shown potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine
The compound has been studied for its therapeutic potential, particularly in the treatment of bacterial infections due to its sulfonamide group, which is known to inhibit bacterial growth.
Industry
In the material science industry, it is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Antibiotics: : Other sulfonamide derivatives used as antibiotics.
Thiophene Derivatives: : Compounds containing the thiophene ring with various substituents.
Uniqueness
2-Methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of substituents, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-10-6-13(18-3)14(7-11(10)2)20(16,17)15-8-12-4-5-19-9-12/h4-7,9,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDNSZBXIYBQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539959.png)
![N'-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539967.png)
![N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6539974.png)
![2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6539975.png)
![2-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6539983.png)







![2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540040.png)
![4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540054.png)
